2-(Isobutylamino)-1H-purin-6(7H)-one
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Overview
Description
2-(Isobutylamino)-1H-purin-6(7H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-1H-purin-6(7H)-one typically involves the reaction of a purine derivative with isobutylamine. One common method is the nucleophilic substitution reaction where the purine derivative is treated with isobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-1H-purin-6(7H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a fully saturated compound.
Scientific Research Applications
2-(Isobutylamino)-1H-purin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to purine receptors, thereby modulating various signaling pathways. This interaction can lead to changes in cellular functions, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative that plays a crucial role in cellular metabolism.
Guanine: Another purine derivative involved in the formation of nucleic acids.
Caffeine: A stimulant that also belongs to the purine family.
Uniqueness
2-(Isobutylamino)-1H-purin-6(7H)-one is unique due to its specific isobutylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93834-49-2 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-5(2)3-10-9-13-7-6(8(15)14-9)11-4-12-7/h4-5H,3H2,1-2H3,(H3,10,11,12,13,14,15) |
InChI Key |
FKEKCYXKBMKFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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